molecular formula C13H15ClN4O5S2 B2682798 3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole CAS No. 2034357-22-5

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2682798
CAS No.: 2034357-22-5
M. Wt: 406.86
InChI Key: ZYEUWVJFMFRFRL-UHFFFAOYSA-N
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Description

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15ClN4O5S2 and its molecular weight is 406.86. The purity is usually 95%.
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Biological Activity

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13_{13}H15_{15}ClN4_{4}O5_{5}S2_{2}
  • Molecular Weight : 406.9 g/mol
  • CAS Number : 2034357-22-5

The structure features a triazole ring fused with an azetidine moiety and two sulfonyl groups, which are believed to enhance its biological activity by facilitating interactions with target proteins.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar triazole derivatives have shown:

  • Cytotoxicity : Compounds similar to our target compound have demonstrated cytotoxic effects against colorectal cancer cell lines (HT-29), with IC50_{50} values in the micromolar range .
  • Mechanism of Action : The presence of the triazole moiety allows for strong interactions with ATP-binding sites in proteins like tubulin, which is crucial for cell division. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

The compound's sulfonyl groups may contribute to anti-inflammatory properties. Previous studies on related triazole derivatives have shown:

  • Inhibition of Inflammatory Mediators : Triazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various functional groups is critical for enhancing biological activity:

Functional Group Effect on Activity
Chloro (Cl)Increases lipophilicity and potential binding affinity to targets
Methoxy (OCH3_3)Enhances solubility and may affect metabolic stability
Sulfonyl (SO2_2)Improves interaction with biological targets through hydrogen bonding

Case Studies

  • Colorectal Cancer Models : In vitro studies have shown that triazole derivatives similar to our compound exhibit significant cytotoxicity against HT-29 cells. These studies suggest that modifications at the sulfonyl or triazole positions can lead to enhanced potency .
  • Inflammation Models : Research indicates that certain triazoles can reduce inflammation markers in animal models, suggesting a potential therapeutic role for our compound in inflammatory diseases .

Properties

IUPAC Name

3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O5S2/c1-17-8-15-16-13(17)24(19,20)10-6-18(7-10)25(21,22)9-3-4-12(23-2)11(14)5-9/h3-5,8,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEUWVJFMFRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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